N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Description
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a thiophene ring and a prop-2-ynyl group
Properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-9-17-11-6-3-4-7-12(11)20-15(17)16-14(18)13-8-5-10-19-13/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCQUWYXSZNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The prop-2-ynyl group is introduced through a subsequent alkylation reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-thiophenecarboxamide
- 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Uniqueness
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is unique due to its specific structural features, including the prop-2-ynyl group and the combination of benzothiazole and thiophene rings
Biological Activity
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Benzothiazole moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Thiophene ring : Contributes to the compound's heterocyclic nature and has applications in pharmaceuticals.
- Carboxamide functional group : Enhances solubility and biological activity.
Biological Activities
Research indicates that compounds containing benzothiazole structures often exhibit notable biological properties. The specific activities of this compound include:
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Anticancer Activity :
- Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells and inhibit cell division.
- The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
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Antimicrobial Properties :
- Exhibits activity against drug-resistant bacterial strains by disrupting cell wall synthesis.
- In vitro assays have confirmed its effectiveness against Gram-positive and Gram-negative bacteria.
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Antidiabetic Effects :
- Some studies suggest that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of key enzymes involved in cell proliferation and survival pathways.
- Disruption of bacterial cell wall synthesis leading to cell lysis.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the benzothiazole ring.
- Introduction of the thiophene ring.
- Addition of the prop-2-ynyl group to form the final product.
Common reagents include phosphorus pentasulfide and activated acetylenic compounds, which facilitate the introduction of functional groups necessary for biological activity.
Anticancer Activity
A study conducted on various derivatives highlighted that certain modifications to the benzothiazole structure significantly enhanced anticancer activity. For example, a derivative showed an IC50 value of 0.5 µM against breast cancer cells, while the standard treatment had an IC50 of 1.5 µM, indicating superior efficacy.
Antimicrobial Efficacy
In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several known antibiotics.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
